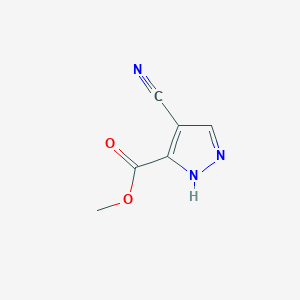

methyl 4-cyano-1H-pyrazole-3-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-cyano-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)3-8-9-5/h3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMAIXSFOQAPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547679 | |

| Record name | Methyl 4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105020-45-9 | |

| Record name | Methyl 4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Cyano 1h Pyrazole 3 Carboxylate and Its Derivatives

Classical Synthetic Routes to Pyrazole-3-carboxylates

Traditional methods for synthesizing the pyrazole (B372694) core often rely on well-established condensation and cyclization reactions.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and β-Keto Esters

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-keto ester. researchgate.netjk-sci.comwikipedia.orgrrbdavc.org This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. rsc.org The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, is influenced by the reactivity of the carbonyl groups in the β-keto ester and the nature of the hydrazine derivative used. mdpi.comrsc.org For instance, the reaction of a substituted hydrazine with an unsymmetrical β-keto ester can lead to a mixture of two regioisomeric pyrazoles. mdpi.com

One-pot procedures combining the Claisen condensation to form the β-keto ester in situ followed by the Knorr reaction have been developed to synthesize 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates. researchgate.net The use of catalysts, such as copper triflate, can facilitate these reactions. nih.gov

Table 1: Examples of Knorr Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine and 1,3-dicarbonyl compound | Acid catalyst | Pyrazole | jk-sci.com |

| Hydrazine derivatives and β-diketones | - | Mixture of two regioisomers | mdpi.com |

Condensation Reactions with Cyanoacetamide and Ester Derivatives

The use of cyanoacetamide and its derivatives provides another versatile route to functionalized pyrazoles. Reactions involving cyanoacetamide often proceed through the formation of intermediate enamines or ketene (B1206846) N,S-acetals, which then undergo cyclization with hydrazine. researchgate.net For example, the reaction of 2-cyanothioacetamides with hydrazine can lead to the formation of 3,5-diaminopyrazoles, while the reaction of 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides with hydrazine derivatives yields 4-thiocarbamoylpyrazoles. nih.gov

Additionally, Michael addition reactions of cyanoacetamide to compounds like pyrazole blue have been reported to form adducts that can be further manipulated. scispace.com

Table 2: Synthesis of Pyrazoles from Cyanoacetamide Derivatives

| Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|

| 2-Cyanothioacetamides and hydrazine | - | 3,5-Diaminopyrazoles | nih.gov |

| 2-Cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides and hydrazine derivatives | - | 4-Thiocarbamoylpyrazoles | nih.gov |

Reactions via α-Oxoketene Dithioacetals

α-Oxoketene dithioacetals serve as valuable building blocks for the synthesis of various heterocyclic compounds, including pyrazoles. A highly regioselective approach involves the cyclocondensation of α-oxoketene S,S-dimethyl acetal (B89532) building blocks with different alkyl, aryl, and heterocyclic acid hydrazides to produce novel methyl 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carboxylates in good yields. nih.gov This method offers a straightforward route to pyrazoles with diverse substitution patterns.

Advanced and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and ultrasonic irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and milder reaction conditions. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave irradiation has been successfully employed to accelerate the synthesis of pyrazole derivatives. rsc.org For instance, the synthesis of 4-amino-3-cyano-N-arylpyrazoles has been achieved using a microwave-activated Thorpe-Ziegler cyclization as the key step. nih.gov This method significantly reduces reaction times and can improve yields compared to conventional heating. rsc.org A study demonstrated a 20% increase in yield and a 24-fold decrease in reaction time for a particular pyrazole synthesis when using microwave irradiation instead of standard thermal conditions. rsc.org Microwave-assisted, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has also been reported, highlighting the broad applicability of this technique. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of compound 3j | Standard thermal heating (100 °C) | 4 h | 33% | rsc.org |

| Synthesis of compound 3j | Microwave irradiation (110 °C) | 10 min | 53% | rsc.org |

| Synthesis of 1,2,4-triazoles | Conventional heating | Long reaction times | Lower yields | organic-chemistry.org |

Ultrasonic Irradiation-Mediated Synthesis

Ultrasonic irradiation provides an alternative green chemistry approach for the synthesis of pyrazoles. rsc.org The application of ultrasound can significantly accelerate reactions and improve yields. nih.gov For example, an efficient and regioselective synthesis of CF3-containing pyrazoles has been achieved using a Cu(OTf)2/Et3N catalytic system under ultrasonic irradiation, with reaction times decreasing from 8-10 hours under conventional methods to less than an hour. nih.gov Similarly, a catalyst-free, one-pot synthesis of pyrazoles in water under ultrasound irradiation has been developed, avoiding the need for traditional purification steps. nih.gov The beneficial effects of ultrasound are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing reaction rates. nih.govresearchgate.net

Table 4: Effect of Ultrasonic Irradiation on Pyrazole Synthesis

| Reaction | Conditions | Reaction Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of CF3-containing pyrazoles | Cu(OTf)2/Et3N, Conventional heating | 8-10 h | - | nih.gov |

| Synthesis of CF3-containing pyrazoles | Cu(OTf)2/Et3N, Ultrasonic irradiation | < 1 h | Noticeable improvement | nih.gov |

| One-pot synthesis of pyrazoles | Water, Conventional heating | - | - | nih.gov |

Multi-Component Reactions (MCRs) for Pyrazole Derivatization

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient, atom-economical, and operationally simple route to complex molecules like pyrazole derivatives. tandfonline.commdpi.com These reactions are particularly valuable for creating highly substituted pyrazoles, including those with cyano and carboxylate functionalities.

A prevalent strategy involves the four-component reaction of a hydrazine, a β-ketoester (such as ethyl acetoacetate), an aldehyde, and a nitrile-containing compound like malononitrile (B47326). mdpi.comnih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to form a pyran-fused pyrazole, known as a pyranopyrazole. mdpi.comnih.gov For instance, the synthesis of 6-amino-5-cyano-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles can be achieved through the one-pot condensation of ethyl acetoacetate (B1235776), hydrazine hydrate, various aromatic aldehydes, and malononitrile. nih.govresearchgate.net

Another powerful MCR approach utilizes diazoacetonitrile as a key building block. An efficient three-component reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile has been developed to construct highly substituted cyanopyrazoles. thieme-connect.dethieme-connect.com This domino process involves a Horner–Wadsworth–Emmons reaction followed by a (3+2) cycloaddition and subsequent oxidation. thieme-connect.com By substituting malononitrile with cyanoacetate (B8463686) or cyanoacetamide in similar organocatalyzed three-component protocols, chemists can directly access cyanopyrazole esters and carboxamides, respectively. researchgate.net

A notable three-component synthesis for 5-amino-4-cyanopyrazoles involves the reaction of malononitrile, an orthoester, and a hydrazine derivative. This method, catalyzed by a few drops of acetic acid in refluxing ethanol (B145695), provides a direct route to aminocyanopyrazoles, which are versatile precursors for further derivatization. tandfonline.com

| MCR Type | Reactants | Key Features | Product Class | Ref |

| Four-Component | Hydrazine, β-ketoester, Aldehyde, Malononitrile | Forms fused pyranopyrazole ring system. Often high yielding and can be performed in green solvents. | 6-Amino-5-cyanopyrano[2,3-c]pyrazoles | mdpi.com |

| Three-Component | Aldehydes, β-ketophosphonates, Diazoacetonitrile | Domino HWE / (3+2) cycloaddition / oxidation sequence. | 4,5-Disubstituted pyrazole-3-carbonitriles | thieme-connect.com |

| Three-Component | Aldehydes, Cyanoacetate, Diazoacetonitrile | Organocatalyzed; provides direct access to ester functionality. | Cyanopyrazole esters | researchgate.net |

| Three-Component | Malononitrile, Orthoester, Hydrazine | Acid-catalyzed; yields versatile aminocyanopyrazole precursors. | 5-Amino-4-cyanopyrazoles | tandfonline.com |

Catalyst-Free and Environmentally Benign Protocols

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous substances. nih.gov This includes catalyst-free reactions and the use of environmentally benign solvents like water or solvent-free (neat) conditions. thieme-connect.com

Several MCRs for pyrazole derivatives can be performed under catalyst-free conditions. A four-component reaction between an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile proceeds efficiently at room temperature under neat (solvent-free) conditions, yielding pyranopyrazoles in short reaction times. tandfonline.com Similarly, water or aqueous ethanol has proven to be an effective medium for the catalyst-free synthesis of pyrano[2,3-c]pyrazole derivatives. tandfonline.com A specific four-component, catalyst-free synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates has been successfully conducted in water. tandfonline.com

Microwave irradiation and grinding are other green techniques that can accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating, while avoiding bulk solvents. nih.gov For example, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile can be achieved using these methods. nih.gov

A divergent synthesis of pyrazoles has been developed that operates under transition-metal-catalyst- and oxidant-free conditions, with the reaction outcome controlled simply by temperature. Using common starting materials, this approach yields pyrazoles in moderate to excellent yields under mild conditions in solvents like ethanol or ionic liquids. nih.gov Furthermore, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed smoothly simply by heating under solvent-free conditions, providing pure pyrazole products without the need for extensive purification.

| Method | Reactants | Conditions | Key Advantage | Ref |

| Four-Component MCR | Dimethyl acetylenedicarboxylate, Hydrazine hydrate, Malononitrile, Aldehyde | Water, Catalyst-free | Eco-friendly synthesis of pyrazole carboxylates | tandfonline.com |

| Four-Component MCR | Aldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Neat, Room Temp, Catalyst-free | Avoids solvent waste, rapid reaction | tandfonline.com |

| Divergent Cyclization | α,β-Alkynic hydrazones | Ethanol or Ionic Liquid, Temp-controlled | Metal- and oxidant-free | nih.gov |

| Grinding/Microwave | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile precursors | Solvent-free | Reduced reaction time, higher yields, clean | nih.gov |

Catalytic Methods in Pyrazole Synthesis

While catalyst-free methods are ideal, many pyrazole syntheses rely on catalysts to enhance reaction rates, yields, and selectivity. nih.gov A wide array of catalysts, from simple acids and bases to complex organometallic compounds and nanoparticles, have been employed.

For MCRs leading to pyranopyrazoles, various catalysts have proven effective. These include basic catalysts like piperidine (B6355638) and potassium t-butoxide, as well as heterogeneous catalysts such as nano-sized magnesium oxide, ceria-doped zirconia, and magnetic Fe₃O₄ nanoparticles. mdpi.comnih.govnih.gov The use of reusable heterogeneous catalysts is particularly advantageous from a green chemistry perspective, as they can be easily separated from the reaction mixture and used in multiple cycles. oiccpress.comnanobioletters.com For instance, copper nanoparticles grafted on a carbon microsphere (Cu-NP/C) have been used as a recyclable catalyst for the three-component synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles in an eco-friendly water-ethanol mixture. nanobioletters.com

Silver catalysts are also notable in pyrazole synthesis. Silver carbonate (Ag₂CO₃) has been shown to play a key role in the regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov Traditional Knorr-type condensation of 1,3-dicarbonyl compounds with hydrazines can also be catalyzed. For example, nano-ZnO has been used as an efficient catalyst for the reaction between ethyl acetoacetate and phenylhydrazine. mdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Product Class | Ref |

| Heterogeneous | Cu-NP/C | Three-component | 6-Amino-5-cyanopyrano[2,3-c]pyrazoles | nanobioletters.com |

| Heterogeneous | Fe₃O₄ Nanoparticles | Four-component | Pyrano[2,3-c]pyrazoles | nih.gov |

| Heterogeneous | CeO₂/ZrO₂ | Four-component | Pyrano[2,3-c]pyrazoles | nih.gov |

| Homogeneous Base | Piperidine | Four-component | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Homogeneous Metal | Silver Carbonate (Ag₂CO₃) | aza-Michael addition | N-vinylated pyrazoles | nih.gov |

Regioselectivity and Stereoselectivity in Pyrazole Ring Formation

A significant challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials like substituted hydrazines and 1,3-dicarbonyls, is controlling the regioselectivity of the condensation. mdpi.com The reaction can potentially yield two different regioisomers, and separating them can be difficult.

The nature of the substituents on the reactants plays a crucial role in directing the outcome. In the condensation of an unsymmetrical 1,3-dione with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The presence of strong electron-withdrawing groups, such as a trifluoromethyl (CF₃) or an ester group, on one of the carbonyls can make it more electrophilic, favoring attack at that position and leading to a specific regioisomer. nih.govyoutube.com For example, the highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved by reacting 1,3-diketones with arylhydrazines in N,N-dimethylacetamide, a solvent that enhances selectivity compared to traditional solvents like ethanol. mdpi.com

Base-mediated reactions of hydrazones with nitroolefins can also be highly regioselective, providing access to 1,3,4-trisubstituted pyrazoles through a proposed stepwise cycloaddition mechanism. organic-chemistry.org Similarly, 1,3-dipolar cycloaddition reactions, such as those between sydnones and functionalized alkynes, can be steered toward a single regioisomer under specific catalytic conditions (e.g., copper catalysis) or by the nature of the alkyne substituents. acs.org

Stereoselectivity is also a critical consideration, especially when creating chiral pyrazole derivatives. Chiral auxiliaries, such as (R)- and (S)-tert-butanesulfinamide, have been used to achieve the asymmetric synthesis of pyrazoles where a chiral center is directly bonded to a ring nitrogen. nih.gov In other cases, catalysts can control the stereochemical outcome. For instance, the reaction of pyrazoles with conjugated carbonyl alkynes can be switched to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles by the absence or presence of a silver carbonate catalyst, respectively. nih.gov

| Selectivity Type | Method | Key Factor | Outcome | Ref |

| Regioselectivity | Knorr Condensation | Electron-withdrawing group (e.g., -COOR, -CF₃) on diketone | Directs nucleophilic attack of hydrazine | Favors one isomer |

| Regioselectivity | Knorr Condensation | Solvent (N,N-dimethylacetamide) | Influences reaction pathway | High selectivity for 1-aryl-3,4,5-pyrazoles |

| Regioselectivity | Cycloaddition | Base mediation (hydrazone + nitroolefin) | Reversed regioselectivity | 1,3,4-Trisubstituted pyrazoles |

| Stereoselectivity | aza-Michael Addition | Ag₂CO₃ catalyst | Switches between (E) and (Z) isomers | (E)- or (Z)-N-vinylated pyrazoles |

| Stereoselectivity | Asymmetric Synthesis | Chiral auxiliary (tert-butanesulfinamide) | Induces chirality at N-substituent | Chiral pyrazole derivatives |

Functional Group Transformations and Derivatization Strategies Post-Synthesis

Once the pyrazole core is constructed, its functional groups can be modified to create a diverse library of derivatives. The cyano and ester groups of methyl 4-cyano-1H-pyrazole-3-carboxylate are particularly amenable to a wide range of chemical transformations.

The ester group can be hydrolyzed to the corresponding pyrazole carboxylic acid, which serves as a versatile intermediate. researchgate.net This carboxylic acid can then be converted into amides, other esters, or even decarboxylated. The amide, in turn, can be dehydrated to form a nitrile. researchgate.net

The cyano group at the C4 position is also a valuable handle for derivatization. It can be hydrolyzed to a carboxamide or a carboxylic acid, or reduced to an aminomethyl group. Electrophilic cyanation of an unsubstituted C4 position is a direct way to install this group, but transformations of the C4 position itself are also common. For example, a direct C-H thio- or selenocyanation of 4-unsubstituted pyrazoles can be achieved using reagents like NH₄SCN or KSeCN with a hypervalent iodine oxidant. The resulting 4-thiocyanato or 4-selenocyanato pyrazoles can be further transformed; for instance, the SCN group can be converted to a trifluoromethylthio (SCF₃) or methylthio (SMe) group. beilstein-journals.org

Furthermore, pyrazoles bearing both amino and cyano groups, such as those synthesized via MCRs, are powerful building blocks for fused heterocyclic systems. For example, 5-amino-4-cyanopyrazoles can be reacted with formic acid to yield pyrazolo[4,3-d]pyrimidin-7-ones or with sodium nitrite (B80452) and secondary amines to form pyrazolo[3,4-d] nih.govnih.govnih.govtriazines. tandfonline.com

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Transformation Type | Ref |

| Carboxylic Acid | Alcohol/Acid | Ester | Esterification | researchgate.net |

| Carboxylic Acid Amide | SOCl₂/DMF | Nitrile | Dehydration | researchgate.net |

| 4-Unsubstituted Pyrazole | NH₄SCN / PhICl₂ | 4-Thiocyanato (-SCN) | C-H Functionalization | beilstein-journals.org |

| 4-Thiocyanato Pyrazole | (e.g., Ruppert-Prakash reagent) | 4-Trifluoromethylthio (-SCF₃) | Trifluoromethylthiolation | beilstein-journals.org |

| 5-Amino-4-cyano Pyrazole | Formic Acid / H₂SO₄ | Fused Pyrimidinone Ring | Ring Annulation | tandfonline.com |

| 5-Amino-4-cyano Pyrazole | NaNO₂ / Secondary Amine | Fused Triazine Ring | Ring Annulation | tandfonline.com |

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the chemical shifts (δ) of the protons are indicative of their position on the heterocyclic ring and adjacent functional groups. For instance, in a series of methyl 4-amino-3-cyano-1-phenyl-1H-pyrazole-5-carboxylates, the protons on the phenyl ring typically appear as multiplets in the aromatic region of the spectrum. rsc.org The amino group (NH₂) protons often present as a broad singlet, the position of which can be influenced by solvent and concentration. rsc.org The methyl ester (CH₃) protons characteristically appear as a sharp singlet in the upfield region. rsc.org

A study on methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate reported the NH₂ protons as a broad singlet around 4.5-5 ppm. rsc.org The chemical shift of the pyrazole ring proton is also a key diagnostic feature. For example, the pyrazole proton in 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide appears as a singlet at 8.16 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for Pyrazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Methyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate rsc.org | CDCl₃ | H-3', H-4', H-5' | 7.46-7.41 (m) |

| H-2', H-6' | 7.37-7.32 (m) | ||

| NH₂ | 4.79 (br s) | ||

| CH₃ | 3.74 (s) | ||

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide semanticscholar.org | DMSO-d₆ | NH₂ | 9.11 (s) |

| Pyrazole-H | 8.16 (s) |

Note: This table is interactive and can be sorted by clicking on the headers.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In pyrazole derivatives, the carbon atoms of the pyrazole ring, the cyano group, and the carboxylate group exhibit characteristic chemical shifts.

For 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the carbonyl (C=O) and nitrile (C≡N) carbons appear at 163.0 and 117.3 ppm, respectively. semanticscholar.org The carbon atoms of the pyrazole ring in various substituted pyrazoles have been extensively studied, with their chemical shifts providing insight into the substitution pattern. researchgate.net For instance, in methyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate, the carbonyl carbon of the ester group is observed at δ 159.5 ppm, while the carbon atoms of the pyrazole ring and the cyano group appear at distinct positions. rsc.org

Table 2: ¹³C NMR Chemical Shifts for Key Functional Groups in Pyrazole Derivatives

| Compound | Solvent | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Methyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate rsc.org | CDCl₃ | CO₂CH₃ | 159.5 |

| C≡N | 112.6 | ||

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide semanticscholar.orgmdpi.com | DMSO-d₆ | C=O | 163.0 |

| C≡N | 117.3 | ||

| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan mdpi.com | acetone-d₆ | Pyrazole Carbons | 92.3, 133.3, 140.1 |

| Cyano Carbon | 109.0 |

Note: This table is interactive and can be sorted by clicking on the headers.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to identify protons that are close to each other in space, which is crucial for determining the regiochemistry of substitution. For example, in a study of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, a NOESY experiment confirmed the regiochemistry by showing NOEs between the N-CH₃ protons and the pyrazole 5-H proton. ktu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. In the characterization of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, an HMBC experiment showed a three-bond correlation of the 1-CH₃ protons with a pyrazole quaternary carbon, confirming the substitution pattern. ktu.edu

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as N-H and O-H protons. pitt.eduthieme-connect.de The chemical shift of water as a trace impurity is known to be highly dependent on the solvent and temperature. pitt.educarlroth.com In a study of florfenicol, the chemical shifts of O-H and N-H protons varied considerably with the use of different deuterated solvents like CDCl₃, DMSO-d₆, and acetone-d₆. thieme-connect.de Computational studies using the Polarizable Continuum Model (PCM) can be employed to predict and understand these solvent effects on chemical shifts. iu.edu.sa

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic spectrum that is a fingerprint of the molecule, revealing the presence of specific functional groups.

The IR and Raman spectra of methyl 4-cyano-1H-pyrazole-3-carboxylate and related compounds are characterized by distinct vibrational bands corresponding to their functional groups.

C≡N Stretch: The nitrile group (C≡N) gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. For example, in various substituted aminopyrazoles, the C≡N stretching vibration is observed around 2231-2233 cm⁻¹. rsc.org In 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, this band appears at 2260 cm⁻¹. mdpi.com

C=O Stretch: The carbonyl group (C=O) of the methyl ester function exhibits a strong absorption band in the region of 1680-1750 cm⁻¹. The exact position of this band can be influenced by conjugation and other electronic effects. In methyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate, the C=O stretch is found at 1725 cm⁻¹. rsc.org

Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental data to provide confident vibrational assignments for all observed bands. nih.govelsevierpure.com

Table 3: Characteristic IR Stretching Frequencies for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Methyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate | C≡N | 2231 | rsc.org |

| C=O | 1725 | rsc.org | |

| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | C≡N | 2260 | mdpi.com |

| 5-Amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide | C≡N | ~2220 (calculated) | elsevierpure.com |

Note: This table is interactive and can be sorted by clicking on the headers.

Normal Coordinate Analysis

Normal coordinate analysis (NCA) is a powerful computational method used to assign and understand the vibrational modes observed in infrared (IR) and Raman spectroscopy. While specific NCA data for this compound is not extensively detailed in the provided search results, the principles of this analysis are well-established for similar pyrazole derivatives. nih.govresearchgate.netiu.edu.sa

For related molecules, such as methyl-5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbodithioate, NCA, aided by Density Functional Theory (DFT) calculations, has been instrumental in proposing confident vibrational assignments for the observed spectral bands. nih.govresearchgate.net This type of analysis helps to correlate specific vibrational frequencies with the stretching, bending, and torsional motions of the molecule's functional groups. For instance, in a substituted pyrazole, the C-N stretching vibrations within the ring and the characteristic stretching of the cyano (C≡N) group can be precisely identified. The analysis of pyrazole ring deformations has also been successfully achieved through these computational methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For organic molecules like this compound, the most common transitions are from π bonding orbitals (π) and non-bonding orbitals (n) to π anti-bonding orbitals (π*). uzh.chrsc.org The pyrazole ring, along with the cyano and carboxylate groups, constitutes a chromophore system with delocalized π electrons.

The key electronic transitions expected for this compound include:

π → π* transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. uzh.ch They are typically characterized by high molar absorptivity (ε). The conjugated system of the pyrazole ring and the cyano group would give rise to these absorptions. uzh.ch

n → π* transitions: These transitions occur when an electron from a non-bonding orbital, such as the lone pair on the nitrogen or oxygen atoms, is excited to a π anti-bonding orbital. uzh.ch These transitions are generally weaker and appear at longer wavelengths compared to π → π* transitions.

The solvent can influence the wavelength of maximum absorption (λmax). Studies on similar pyrazoline derivatives have shown a bathochromic shift (shift to longer wavelengths) in different solvents, indicating interactions between the solute and solvent molecules. researchgate.net

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition | Description |

| σ → σ | Promotion of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. libretexts.org |

| n → σ | Excitation of an electron from a non-bonding orbital to a sigma anti-bonding orbital. uzh.ch |

| π → π | Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. libretexts.orguzh.ch |

| n → π | Promotion of an electron from a non-bonding orbital to a pi anti-bonding orbital. libretexts.orguzh.ch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for related structures include:

Loss of a methoxy (B1213986) group (-OCH3): This would result in a peak at M-31.

Loss of the ester group (-COOCH3): This would lead to a peak at M-59.

Loss of a hydrogen cyanide molecule (HCN): This is a common fragmentation for nitrile-containing compounds, resulting in a peak at M-27.

Cleavage of the pyrazole ring: The heterocyclic ring can undergo complex fragmentation, leading to a series of characteristic peaks.

Analysis of the mass spectrum of a related compound, 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, showed a molecular ion peak at m/z 251 and significant fragments corresponding to the loss of a nitro group (M+-NO2) and further loss of nitric oxide (M+-NO2-NO). mdpi.comresearchgate.net While the substituents are different, this demonstrates the principle of fragmentation analysis in identifying structural components.

Single Crystal X-ray Diffraction Analysis

Through single crystal X-ray diffraction, the exact geometry of the this compound molecule can be established. Studies on similar pyrazole derivatives have revealed important structural features. For instance, in the crystal structure of 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, the molecules were found to be nearly planar, with the substituents lying almost in the same plane as the heterocyclic rings. researchgate.net However, steric hindrance between bulky substituents can cause deviations from planarity. researchgate.net

The analysis would confirm the planarity of the pyrazole ring and determine the orientation of the methyl carboxylate and cyano groups relative to the ring. Torsion angles between the ring and its substituents are key parameters obtained from this analysis. mdpi.com

Crystal packing analysis, derived from X-ray diffraction data, reveals how individual molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. These interactions are crucial for understanding the physical properties of the solid.

For this compound, the following intermolecular interactions would be of interest:

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the cyano group, as well as the oxygen atoms of the carboxylate group, can act as hydrogen bond acceptors. This can lead to the formation of dimers or extended networks. nih.govresearchgate.net

π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal structure.

In related structures, various hydrogen bonding motifs have been observed, including N–H···N and N–H···O=C interactions, which organize the molecules into specific supramolecular architectures. nih.govcardiff.ac.uk The analysis of a cyano-substituted pyrazole derivative revealed that the cyano group participates in intermolecular bonding to a lesser extent compared to a nitro group, resulting in a looser crystal packing. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are central to predicting the geometric and electronic properties of molecules. A functional, such as the widely used B3LYP, combined with a basis set (e.g., 6-311G(d,p)), is typically used to approximate the solutions to the Schrödinger equation for a many-electron system.

Geometry Optimization and Structural Parameter Prediction

The first step in a computational study is to find the lowest energy structure of the molecule. This geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For analogous pyrazole (B372694) compounds, studies have successfully predicted these parameters, which often show good correlation with experimental data from X-ray crystallography. researchgate.net Without specific studies on methyl 4-cyano-1H-pyrazole-3-carboxylate, a data table of its predicted structural parameters cannot be compiled.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)

Once the geometry is optimized, the same level of theory can be used to predict spectroscopic properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govbohrium.com Calculations are often compared with experimental data to validate the computational method. nih.gov

IR Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental FT-IR spectra. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectra. researchgate.netgrowingscience.comnih.gov This method provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π*). nih.gov

A specific computational investigation for this compound is required to generate the data for these spectroscopic parameters.

Conformational Analysis and Rotational Isomers

Molecules with rotatable single bonds, such as the C-C bond connecting the pyrazole ring to the ester group, can exist in different spatial arrangements known as conformations or rotamers. A conformational analysis involves calculating the relative energies of these different isomers to identify the most stable conformer(s). jcsp.org.pk This is typically done by systematically rotating the dihedral angle of interest and performing energy calculations at each step. For related molecules, such studies have identified the lowest energy conformers and the energy barriers to rotation. jcsp.org.pk

Solvent Effect Modeling (e.g., Polarizable Continuum Model, PCM)

Chemical reactions and measurements are often performed in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the effect of a solvent by representing it as a continuous dielectric medium. jcsp.org.pk This approach allows for the calculation of molecular properties in different solvents, which can be crucial as solvent polarity can significantly influence molecular geometry, spectroscopic properties, and reactivity. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnankai.edu.cn A small HOMO-LUMO gap generally suggests higher reactivity. nankai.edu.cn Analysis of these orbitals is a standard component of computational studies on pyrazole derivatives. researchgate.netnih.gov

To provide a detailed and accurate article as requested, dedicated computational research focusing specifically on this compound is necessary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species, including biological receptors. avogadro.ccyoutube.com The MEP map uses a color scale to denote different regions of electrostatic potential on the molecule's surface.

Red Regions: These areas indicate a negative electrostatic potential, rich in electron density. They represent nucleophilic sites, prone to attracting positively charged species or participating in electrophilic attacks.

Blue Regions: These areas signify a positive electrostatic potential, which is electron-poor. They are electrophilic sites, susceptible to attack by nucleophiles.

Green/Yellow Regions: These represent neutral or areas with near-zero potential.

For this compound, an MEP analysis would highlight specific reactive centers. A study on a similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, showed pronounced negative (red) regions around the carbonyl and hydroxyl oxygen atoms, identifying them as primary nucleophilic sites. nih.gov Based on the structure of this compound, the MEP map would be expected to show:

A strong negative potential (red) around the nitrogen atom of the cyano group (-C≡N) and the carbonyl oxygen of the ester group (-COOCH₃), making them likely sites for hydrogen bond acceptance.

The nitrogen atoms within the pyrazole ring would also exhibit negative potential, contributing to the molecule's ability to act as a ligand. orientjchem.org

A positive potential (blue) would likely be concentrated around the hydrogen atom attached to the pyrazole ring's nitrogen (N-H), indicating its role as a hydrogen bond donor.

This visualization is fundamental for predicting non-covalent interactions, which are crucial in molecular docking and rational drug design.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from theoretical calculations, such as Density Functional Theory (DFT), that quantify a molecule's reactivity and stability. nih.gov These descriptors allow for a quantitative comparison of chemical behavior across different molecules. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov

Electronegativity (χ), Chemical Hardness (η), and Softness (S): These global reactivity descriptors help predict how a molecule will behave in a chemical reaction.

Electrophilicity Index (ω): This descriptor measures a molecule's ability to act as an electrophile, or an electron acceptor.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Reactivity Prediction |

| HOMO Energy | Indicates electron-donating capability (nucleophilicity). Higher energy means a better electron donor. |

| LUMO Energy | Indicates electron-accepting capability (electrophilicity). Lower energy means a better electron acceptor. |

| HOMO-LUMO Gap | A primary indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. Higher values indicate greater electrophilic character. |

These descriptors are instrumental in screening libraries of compounds and prioritizing those with a higher likelihood of desired activity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug candidate binding to a protein target. These studies are essential for understanding the molecular basis of a compound's biological activity. nih.gov

The pyrazole scaffold is a well-established pharmacophore found in numerous drugs and is a subject of intense study for enzyme inhibition. globalresearchonline.net Specifically, pyrazole-3-carboxylate derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are important therapeutic targets for various diseases. nih.govmdpi.com

A docking study of this compound would likely target an enzyme like human carbonic anhydrase II (hCA II). In such a study, the compound would be placed into the enzyme's active site to predict its binding mode and affinity. Based on studies of similar heteroaryl-pyrazole carboxylic acids, the following interactions would be anticipated: nih.gov

The carboxylate group (or in this case, the methyl ester) would interact with key amino acid residues like Thr199 and Thr200 through hydrogen bonds. nih.gov

The pyrazole ring's nitrogen atoms could coordinate with the catalytic zinc ion (Zn²⁺) present in the active site of many hCA isoforms, or interact with nearby residues like His94. nih.gov

The cyano-substituted ring system would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site pocket, such as Val121 and Phe131, further stabilizing the enzyme-inhibitor complex. nih.gov

The strength of these interactions is quantified by a binding energy or docking score (measured in kcal/mol) and inhibition constants (Ki). While specific values for the title compound are not published, docking studies on related pyrazole-carboxamides have reported Ki values against hCA I and hCA II in the low micromolar to nanomolar range, indicating potent inhibition. nih.gov

Table 2: Typical Binding Data for Pyrazole Derivatives as Carbonic Anhydrase Inhibitors

| Compound Type | Target Enzyme | Reported Inhibition (Ki) | Reported Binding Energy (kcal/mol) |

| Pyrazole-carboxamide derivatives | hCA I | 0.063–3.368 µM | Not Specified |

| Pyrazole-carboxamide derivatives | hCA II | 0.007–4.235 µM | Not Specified |

| Heteroaryl-pyrazole carboxylic acid | hCA XII | 0.21 µM | Not Specified |

| Pyrazole[3,4-d]pyridazine derivatives | hCA I | 9.03–55.42 nM | Not Specified |

Note: The data in this table is for structurally related compounds, not this compound itself, but is illustrative of the potential activity of this chemical class. Source: nih.govnih.gov

These computational docking studies are invaluable for rationalizing structure-activity relationships and guiding the synthesis of more potent and selective inhibitors.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic and Electrophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences its reactivity. chemicalbook.com The presence of these two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. Conversely, the C4 position has a higher electron density, rendering it the preferred site for electrophilic substitution reactions like nitration, sulfonation, and halogenation. chemicalbook.comnih.govresearchgate.net

In the case of methyl 4-cyano-1H-pyrazole-3-carboxylate, the C4 position is already substituted with a cyano group. The C3 and C5 positions are deactivated towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net The N1 nitrogen, being pyrrole-like, can be deprotonated by a base to form a pyrazolate anion. This anion is highly reactive towards electrophiles. chemicalbook.comnih.gov The N2 nitrogen is pyridine-like and basic, making it susceptible to protonation and alkylation. pharmaguideline.comrrbdavc.org

The pyrazole ring itself is generally resistant to oxidation and reduction, though strong oxidizing agents or specific conditions like ozonolysis can lead to ring opening. chemicalbook.com

Reactivity of the Cyano Group (-CN)

The cyano group at the C4 position is a key site for various chemical transformations.

While direct nucleophilic substitution of the cyano group is not a common reaction pathway, the cyano group can participate in reactions that lead to its transformation. For instance, in related aminocyanopyrazoles, the cyano and amino groups can be utilized to build fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines. researchgate.nettandfonline.comtandfonline.com Although this compound lacks the amino group, this highlights the synthetic potential of the cyano moiety in cyclization reactions.

The cyano group can be reduced to a primary amine (-CH2NH2). This transformation is a valuable synthetic tool for introducing a flexible aminoethyl side chain. Common reagents for this reduction include lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or catalytic hydrogenation. chemguide.co.ukresearchgate.net Catalytic hydrogenation can be performed using hydrogen gas with catalysts such as palladium, platinum, or Raney nickel, often at elevated temperature and pressure. chemguide.co.ukresearchgate.net For N-containing heterocyclic rings, LiAlH4 is often a reliable choice. researchgate.net

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Followed by acid workup | Primary Amine |

| Hydrogen Gas (H2) | Metal catalyst (Pd, Pt, Ni) | Primary Amine |

Reactivity of the Ester Group (-COOCH3)

The methyl ester group at the C3 position is susceptible to various nucleophilic acyl substitution reactions.

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). researchgate.net This reaction is fundamental for further modifications of the pyrazole scaffold. Transesterification, the conversion of the methyl ester to a different ester, can be achieved by reacting the compound with another alcohol in the presence of an acid or base catalyst. dergipark.org.tr

Table 2: Hydrolysis and Transesterification of the Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Basic) | NaOH or KOH, followed by acid | Carboxylic Acid |

| Hydrolysis (Acidic) | H2O, acid catalyst (e.g., H2SO4) | Carboxylic Acid |

| Transesterification | Alcohol (R'OH), acid or base catalyst | New Ester (-COOR') |

The ester group readily undergoes nucleophilic substitution with various nucleophiles. Reaction with amines (ammonolysis) or specific amine derivatives leads to the formation of amides. researchgate.netdergipark.org.tr This is a common strategy to introduce diverse structural motifs and is often facilitated by first converting the carboxylic acid (obtained from hydrolysis) to a more reactive acid chloride. researchgate.netdergipark.org.tr The methyl ester can also be reduced, for example with a strong reducing agent like LiAlH4, to the corresponding primary alcohol (-CH2OH). google.com

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

While specific examples of this compound acting as a dipolarophile in 1,3-dipolar cycloadditions are not extensively documented in readily available literature, the general reactivity of pyrazole systems and molecules with activated double bonds suggests its potential participation in such reactions. The electron-withdrawing nature of the cyano and carboxylate groups enhances the electrophilicity of the pyrazole ring's double bonds, making them potential partners for 1,3-dipoles.

1,3-Dipolar cycloadditions are powerful synthetic tools for the construction of five-membered heterocyclic rings. In a typical reaction, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a cycloadduct. For pyrazole derivatives, this can involve the pyrazole ring itself or substituents attached to it. For instance, the [3+2] cycloaddition of nitroolefins with diazoacetonitrile has been shown to produce cyanopyrazoles. researchgate.net

In the context of this compound, the C4-C5 double bond, being electronically deactivated by the adjacent cyano group, could potentially react with electron-rich 1,3-dipoles. The regioselectivity of such reactions would be governed by both electronic and steric factors.

A general representation of a 1,3-dipolar cycloaddition involving a substituted pyrazole is shown below:

| Reactant A (1,3-Dipole) | Reactant B (Dipolarophile) | Product (Cycloadduct) |

| Nitrile Imine | Substituted Alkene/Alkyne | Substituted Pyrazoline/Pyrazole |

| Azomethine Ylide | Substituted Alkene/Alkyne | Substituted Pyrrolidine |

| Nitrone | Substituted Alkene/Alkyne | Substituted Isoxazolidine |

Although direct experimental data for the target molecule is scarce, the synthesis of various pyrazole derivatives through 1,3-dipolar cycloadditions is well-established. researchgate.netresearchgate.net For example, the reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment yields pyrazoles, with the pH influencing the isomeric distribution. researchgate.net

Ring Transformations and Rearrangement Mechanisms (e.g., ANRORC Mechanism)

Ring transformations are fascinating reactions in heterocyclic chemistry where one heterocyclic ring is converted into another. One of the notable mechanisms for such transformations is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This mechanism is particularly relevant for nucleophilic substitution reactions on electron-deficient heterocyclic systems.

While there are no specific reports detailing the ANRORC mechanism for this compound, studies on related dinitropyrazoles provide valuable insights. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has been proposed to proceed via an ANRORC-type mechanism. researchgate.net The reaction course, leading to the formation of different regioisomers, is dependent on the electronic nature of the substituents on the arylhydrazine and which nitrogen atom of the hydrazine (B178648) participates in the initial nucleophilic attack. researchgate.net

The proposed ANRORC mechanism for a substituted pyrazole involves the following steps:

Addition of the Nucleophile: A nucleophile attacks an electrophilic carbon atom of the pyrazole ring.

Ring Opening: The pyrazole ring cleaves, typically between a nitrogen and a carbon atom, to form an open-chain intermediate.

Ring Closure: The intermediate undergoes cyclization to form a new heterocyclic ring.

The presence of the electron-withdrawing cyano and carboxylate groups in this compound would make the pyrazole ring susceptible to nucleophilic attack, a prerequisite for the ANRORC mechanism. However, the specific conditions and the nature of the nucleophile would be critical in determining whether such a transformation occurs. It is known that pyrimidine (B1678525) and its derivatives can be converted into pyrazoles by reaction with hydrazine, involving an open-chain intermediate, which is a classic example of this type of ring transformation. researchgate.net

Functionalization of the Pyrazole Core

The functionalization of the pyrazole core in this compound can be achieved through various reactions, allowing for the introduction of diverse substituents and the synthesis of a wide range of derivatives. The existing cyano and methoxycarbonyl groups significantly influence the regioselectivity of these reactions.

One of the most powerful methods for the functionalization of heterocycles is transition-metal-catalyzed C-H activation. This approach avoids the need for pre-functionalized starting materials and allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not detailed, the general strategies for pyrazole functionalization are applicable.

Microwave-assisted synthesis has been employed for the preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles, which serve as versatile building blocks for creating diverse molecular scaffolds. rsc.org The amino group in these compounds can undergo further reactions, such as annulation with the adjacent nitrile to form pyrazolo[3,4-b]pyridines.

The cyano group itself is a versatile handle for further transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions. The synthesis of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate and its subsequent structure-activity relationship (SAR) studies in the context of HIV-1 replication inhibitors highlight the importance of such functionalized pyrazoles in medicinal chemistry. rsc.org

The table below summarizes some potential functionalization reactions for the pyrazole core, based on the known reactivity of related compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Substituted Pyrazole |

| Hydrolysis of Nitrile | Acid or Base, Heat | Pyrazole-4-carboxylic Acid |

| Reduction of Nitrile | Reducing Agent (e.g., H₂, Catalyst) | 4-(Aminomethyl)pyrazole |

| C-H Arylation | Aryl Halide, Palladium Catalyst, Base | 5-Aryl-4-cyanopyrazole |

| Nitration | HNO₃, H₂SO₄ | 4-Cyano-5-nitropyrazole |

Applications in Organic Synthesis and Materials Science

Methyl 4-cyano-1H-pyrazole-3-carboxylate as a Versatile Synthetic Building Block

The reactivity of the cyano and ester moieties, coupled with the inherent stability of the pyrazole (B372694) core, establishes this compound as a key starting material for the construction of diverse molecular architectures.

Precursor for Complex Heterocyclic Systems

The pyrazole ring is a privileged scaffold in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of various fused heterocyclic systems. The cyano and carboxylate groups can undergo a variety of chemical transformations, including cyclization reactions, to form more intricate polycyclic structures. For instance, derivatives of this compound can be used to synthesize pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.com The reactivity of the cyano group allows for its conversion into other functional groups, such as amines, which can then participate in further ring-forming reactions. This versatility has led to its use in the preparation of a range of heterocyclic systems, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]quinazolines. mdpi.com

Intermediate in the Synthesis of Bioactive Compounds

The pyrazole nucleus is a common feature in many biologically active compounds, and this compound serves as a crucial intermediate in the synthesis of new therapeutic agents. nih.govnih.gov The functional groups on the molecule allow for the systematic introduction of various substituents, enabling the fine-tuning of pharmacological properties. For example, its derivatives have been explored in the development of compounds with potential applications as anticancer and anti-inflammatory agents. nih.gov The ability to readily modify the core structure makes it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.

Role in Advanced Materials Research

The unique electronic properties and structural rigidity of the pyrazole ring, combined with the functional handles provided by the cyano and carboxylate groups, make this compound a promising candidate for the development of advanced materials.

Precursor for Novel Polymers and Composites

The bifunctional nature of this compound allows it to be incorporated into polymer chains, either as a monomer or as a cross-linking agent. The cyano and ester groups can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. These pyrazole-containing polymers may exhibit enhanced thermal stability, specific electronic properties, or unique recognition capabilities, making them suitable for a variety of applications.

Potential as Semiconductor Materials

Research into organic semiconductors has identified pyrazole-based compounds as having potential in this area. The electron-withdrawing nature of the cyano group in this compound significantly influences the electronic properties of the molecule. This characteristic, combined with the aromatic pyrazole ring, can facilitate charge transport, a key requirement for semiconductor materials. Further research and derivatization of this compound could lead to the development of new organic semiconductors for use in electronic devices.

Applications in Optical Materials (e.g., Fluorescent Agents)

Many pyrazole derivatives exhibit interesting photophysical properties, including fluorescence. nih.gov The rigid structure and conjugated π-system of the pyrazole ring can give rise to luminescence. The functional groups on this compound offer sites for the attachment of chromophores or other moieties that can modulate the fluorescence properties. This tunability makes it a valuable precursor for the design of novel fluorescent probes and labeling agents for biological imaging and sensing applications.

Medicinal Chemistry Research of Pyrazole Derivatives Focusing on Scaffold Design and Mechanism

Pyrazole (B372694) Scaffold as a Privileged Structure in Drug Design

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comspast.org This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. spast.org The versatility of the pyrazole ring is a key reason for its prevalence in drug discovery and development. tandfonline.commdpi.com

Several factors contribute to the privileged status of the pyrazole scaffold:

Synthetic Accessibility : A multitude of well-established synthetic methods allows for the creation of a vast library of pyrazole derivatives with diverse substitution patterns. spast.orgnih.govmdpi.com These methods include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, cycloaddition reactions, and various multicomponent reactions. nih.govmdpi.commdpi.com

Physicochemical and Metabolic Stability : Pyrazole derivatives generally exhibit good metabolic stability. mdpi.com For instance, compared to related heterocycles like imidazole, the pyrazole ring is less susceptible to metabolic oxidative cleavage, which enhances its drug-like properties. mdpi.com

Structural and Electronic Properties : The five-membered aromatic ring of pyrazole possesses a unique arrangement of three carbon and two adjacent nitrogen atoms. spast.orgnih.gov This structure allows for tautomerism and provides specific hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to biological targets. mdpi.comnih.gov Substitution on the ring, particularly at the N1 position, can modulate these properties, abolishing the hydrogen bond donor capacity and altering the molecule's interaction profile. mdpi.com

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs treating a wide range of conditions. tandfonline.commdpi.com Examples include Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), Ruxolitinib (anticancer), and Apixaban (anticoagulant). mdpi.comtandfonline.com The proven success of these drugs continues to inspire researchers to explore new pyrazole derivatives, such as methyl 4-cyano-1H-pyrazole-3-carboxylate and its analogues, for novel therapeutic applications. spast.orgmdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies for Pyrazole-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

A notable example is the SAR study of a series of pyrazole derivatives, closely related to this compound, which were investigated as HIV-1 replication inhibitors. rsc.org This research provides a clear illustration of how systematic structural modifications impact biological function. rsc.orgresearchgate.net

The core scaffold investigated was the 4-amino-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate. The SAR was explored by modifying four key positions:

The N1-phenyl substituent: Modifications to the phenyl ring at the N1 position were critical for activity.

The C3-substituent: The cyano (CN) group at this position was evaluated against other functionalities.

The C4-substituent: The amino (NH2) group's role was assessed.

The C5-ester group: The methyl ester was varied to understand its contribution.

The findings from these modifications are summarized in the table below.

| Position Modified | Substitution | Effect on HIV-1 Inhibitory Activity | Reference |

|---|---|---|---|

| N1-Phenyl Group | Unsubstituted Phenyl | Baseline activity | rsc.org |

| 2-Benzyloxy substitution | Significantly increased potency, leading to the lead compound | rsc.orgresearchgate.net | |

| Other substitutions (e.g., methoxy (B1213986), chloro) | Varied effects, but benzyloxy was optimal | rsc.org | |

| C3 Position | Cyano (CN) group | Essential for activity | rsc.org |

| Amide or other groups | Reduced or abolished activity | rsc.org | |

| C4 Position | Amino (NH2) group | Crucial for activity | rsc.org |

| C5 Position | Methyl carboxylate (COOCH3) | Good activity | rsc.org |

| Ethyl carboxylate (COOCH2CH3) | Slight decrease in activity compared to methyl ester | rsc.org |

These SAR studies demonstrated that the 4-amino and 3-cyano groups were indispensable for the anti-HIV activity of this pyrazole series. rsc.org The most significant enhancement in potency was achieved by introducing a benzyloxy group at the ortho-position of the N1-phenyl ring, leading to the identification of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as a lead compound with a favorable pharmacokinetic profile. rsc.orgresearchgate.net Such detailed SAR analyses are crucial for rationally designing more effective therapeutic agents. nih.govresearchgate.net

Pharmacophore Mapping and Molecular Docking Simulations in Rational Drug Design

Rational drug design for pyrazole-based compounds heavily relies on computational techniques like pharmacophore mapping and molecular docking. researchgate.net These methods provide insights into the molecular interactions between the inhibitor and its target, guiding the design of more potent and selective molecules. hilarispublisher.com

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. nih.govscitechjournals.com For pyrazole derivatives, pharmacophore models have been developed to understand the key features for various activities, including antimicrobial and kinase inhibition. nih.govacs.org A typical ligand-based pharmacophore model for pyrazole antimicrobial agents identified a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic/aromatic feature as essential for activity. nih.gov This information is invaluable for virtual screening of compound libraries to find new potential hits. scitechjournals.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is widely used to understand the binding modes of pyrazole derivatives and to screen for potential inhibitors against various targets, especially protein kinases like VEGFR-2, Aurora A, and CDK2. researchgate.netnih.gov Docking studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole inhibitor and amino acid residues in the target's active site. nih.govasianjpr.com

| Pyrazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazoles | VEGFR-2 | Not specified in abstract | -10.09 | researchgate.netnih.gov |

| 1,3,4-Thiadiazole-Pyrazoles | Aurora A Kinase | Not specified in abstract | -8.57 | researchgate.netnih.gov |

| Pyrazole-Carboxamides | CDK2 | Not specified in abstract | -10.35 | nih.gov |

| 1,3,4-Triarylpyrazoles | EGFR | Not specified in abstract | - | mdpi.com |

| Pyrazole-Imine Ligands | Estrogen Receptor Alpha (ERα) | PHE-404 (pi-pi stacking) | -9.319 | ijirss.com |

These computational approaches not only help in explaining observed SAR data but also accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. researchgate.nethilarispublisher.com

Mechanisms of Biological Activity Research (Excluding Clinical Data or Specific Dosages)

Research into the biological activity of pyrazole derivatives has uncovered multiple mechanisms through which they exert their therapeutic effects. This involves direct inhibition of enzymes, interaction with molecular receptors, and the broader modulation of biological pathways.

A primary mechanism of action for many pyrazole-based compounds is the inhibition of enzymes that are critical in disease pathways. globalresearchonline.net Pyrazole derivatives have demonstrated inhibitory activity against a wide range of enzymes.

Protein Kinases: This is one of the most significant target classes for pyrazole derivatives, particularly in oncology. mdpi.combenthamdirect.com Compounds containing the pyrazole scaffold act as inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR-2. mdpi.commdpi.comrsc.org They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. mdpi.com

Cytochrome P450 (CYP) Enzymes: Certain pyrazole derivatives can interact with and inhibit metabolic enzymes like CYP2E1. nih.gov Studies have shown that pyrazoles can act through mixed cooperative inhibition mechanisms, competing with substrates and altering the rate of metabolism. nih.gov

Nitric Oxide Synthase (NOS): Specific pyrazole-based compounds, such as 1H-pyrazole-1-carboxamidines, have been developed as competitive inhibitors of NOS isoforms, which are involved in signaling and inflammatory processes. nih.gov

NADPH Oxidase: Some pyrazole derivatives have been shown to inhibit NADPH oxidase, an enzyme responsible for producing reactive oxygen species (ROS). nih.gov By inhibiting this enzyme, these compounds can exert antioxidant effects. nih.gov

Beyond enzyme inhibition, pyrazole derivatives can directly interact with other critical molecular targets like cellular receptors. A prominent example is their interaction with the estrogen receptor (ER).

Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor. nih.gov Notably, the compound known as propylpyrazole triol (PPT) was found to be a potent and highly selective agonist for the ERα subtype, with a 410-fold binding preference for ERα over ERβ. nih.gov Molecular modeling suggests that this selectivity arises from specific interactions between the pyrazole core and its C4-propyl group with residues that differ between the two receptor subtypes. nih.gov Such selective modulators are invaluable tools for dissecting the distinct biological roles of receptor isoforms.

Through their interaction with enzymes and receptors, pyrazole derivatives can modulate complex biological processes implicated in various diseases.

Inflammation: The anti-inflammatory effects of some pyrazoles, like celecoxib, are mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which reduces the production of pro-inflammatory prostaglandins. nih.govyoutube.com Other pyrazoles can modulate the function of immune cells, such as neutrophils and macrophages, suppressing the release of inflammatory agents.

Cell Cycle and Apoptosis: In cancer therapy, pyrazole derivatives exert their effects by interfering with the cell cycle and promoting programmed cell death (apoptosis). benthamdirect.com By inhibiting crucial cell cycle regulators like CDKs, these compounds can cause cell cycle arrest, preventing cancer cells from dividing. rsc.org Many pyrazole-based anticancer agents have been shown to induce apoptosis, leading to the elimination of malignant cells. researchgate.netnih.gov

Angiogenesis: Some pyrazole compounds inhibit vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis (the formation of new blood vessels). By blocking this process, they can starve tumors of the blood supply needed for growth.

Targeted Protein and Pathway Interference

The pyrazole ring system, a core component of this compound, is recognized as a privileged scaffold in medicinal chemistry. nih.gov This is due to its versatile structure which allows for the development of compounds that can selectively interact with a wide range of biological targets, including proteins and enzymes involved in disease pathways. nih.govnih.gov The design of pyrazole-based kinase inhibitors, in particular, has become a significant area of research in the quest for targeted therapies, especially for various types of cancer. nih.govnih.gov

The pyrazole scaffold serves as an effective framework for creating inhibitors that target the ATP-binding pocket of protein kinases, which are crucial regulators of cellular processes. nih.gov The strategic placement of different chemical groups on the pyrazole ring allows for fine-tuning the compound's binding affinity and selectivity for specific kinases. For instance, derivatives of 3-aminopyrazole (B16455) have been developed as potent kinase inhibitors. mdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, for example, is a known pharmacophore used to target cyclin-dependent kinases (CDKs) like CDK16. mdpi.com

Furthermore, research has shown that modifications to the pyrazole core can lead to inhibitors of other important cellular targets. Structurally novel alkynyl-substituted phenylpyrazole derivatives have been found to directly interfere with the function of the MYC oncogene. nih.gov These compounds can induce the degradation of the MYC protein and disrupt its interaction with its partner protein, MAX, which is crucial for its cancer-promoting activities. nih.gov Additionally, certain pyrazole derivatives have been investigated for their potential as antiviral agents, with a methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate derivative identified as an inhibitor of HIV-1 replication. rsc.orgdntb.gov.ua

Applications in Agricultural Chemistry Research

The pyrazole scaffold is not only significant in medicine but also plays a crucial role in the development of modern agrochemicals. mdpi.com Its chemical versatility has been harnessed to create a range of products for crop protection, including pesticides, herbicides, and highly effective fungicides.

Development of Pesticides and Herbicides

While research on this compound itself in direct pesticide and herbicide applications is not extensively documented in publicly available literature, the broader class of pyrazole derivatives is well-established in this field. The pyrazole structure is a key component in a number of commercial agrochemicals. For instance, the pyrazole core is fundamental to the activity of certain insecticides that act on the nervous systems of pests.